1,3-DITHIOLANE, 2-(m-TOLYL)-

Description

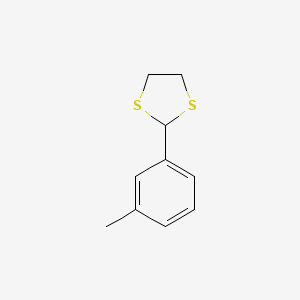

1,3-Dithiolane (B1216140), 2-(m-tolyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, with a meta-tolyl group attached to the second carbon atom. ontosight.ai This structural arrangement imparts specific chemical properties and reactivity to the molecule, making it a subject of academic and industrial research.

Organosulfur heterocyclic compounds, such as 1,3-dithiolanes, are integral components in various chemical and biological processes. nih.govtandfonline.com These compounds are found in natural products and are crucial intermediates in numerous synthetic pathways. nih.gov The presence of sulfur atoms in the heterocyclic ring influences the molecule's electronic properties, conformation, and reactivity, often leading to unique chemical behaviors. The study of these compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. nih.govacs.org The field also explores the application of these molecules in material science and medicinal chemistry. tandfonline.comrsc.org

The 1,3-dithiolane scaffold is a cornerstone in synthetic organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds. organic-chemistry.orgasianpubs.orgresearchgate.net The formation of a 1,3-dithiolane from an aldehyde or ketone is a robust method to shield the carbonyl functionality from various reaction conditions, which can be later removed to regenerate the original carbonyl group. organic-chemistry.orgasianpubs.org

Beyond protection, the 1,3-dithiolane ring is a versatile synthon. The acidity of the protons at the C2 position allows for deprotonation to form a stabilized carbanion, which can then react with a wide range of electrophiles. This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful tool for carbon-carbon bond formation. researchgate.netuwindsor.ca The development of new methods for the synthesis and transformation of 1,3-dithiolanes continues to be an active area of research, aiming for more efficient, selective, and environmentally friendly processes. acs.orgresearchgate.net

Aryl-substituted 1,3-dithiolanes, including the 2-(m-tolyl) derivative, have garnered significant attention in academic research. acs.orguzh.ch The electronic and steric properties of the aryl substituent can profoundly influence the reactivity of the dithiolane ring and its utility in synthesis. acs.orgnih.gov

Research has explored the synthesis of these compounds through various methods, including the reaction of an aryl aldehyde with 1,2-ethanedithiol (B43112). ontosight.ai Studies have also investigated the fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates, which are valuable intermediates for the synthesis of dithioesters. acs.org Furthermore, the development of novel applications for aryl-substituted 1,3-dithiolanes, such as in the synthesis of substituted ethenes and dibenzofulvenes, highlights the ongoing innovation in this area. uzh.chresearchgate.net The steric hindrance provided by certain aryl groups, such as the o-tolyl group, can impact reaction outcomes, as seen in studies where the more hindered 2-(o-tolyl)-1,3-dithiane was unreactive under certain conditions. nih.gov This underscores the importance of the substituent's position on the aryl ring.

Chemical and Physical Properties

The properties of 1,3-Dithiolane, 2-(m-tolyl)- are dictated by its molecular structure, which combines a heterocyclic dithiolane ring with an aromatic tolyl group.

| Property | Value |

| Molecular Formula | C10H12S2 |

| Appearance | White to almost white crystalline powder chemimpex.com |

| Melting Point | 90 - 94 °C chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

| Storage Conditions | 2-8 °C chemimpex.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

82436-18-8 |

|---|---|

Molecular Formula |

C10H12S2 |

Molecular Weight |

196.3 g/mol |

IUPAC Name |

2-(3-methylphenyl)-1,3-dithiolane |

InChI |

InChI=1S/C10H12S2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10H,5-6H2,1H3 |

InChI Key |

PSRPFFDZQJKCIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2SCCS2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolane, 2 M Tolyl and Its Analogues

Direct Formation of the 1,3-Dithiolane (B1216140) Ring System

The direct formation of the 1,3-dithiolane ring is the most common approach to synthesizing these compounds. This typically involves the reaction of a carbonyl compound or its equivalent with a source of two sulfur atoms, most commonly 1,2-ethanedithiol (B43112).

Condensation Reactions with 1,2-Ethanedithiol

The condensation of aldehydes or ketones with 1,2-ethanedithiol is a widely employed and classical method for the synthesis of 2-substituted-1,3-dithiolanes. chemicalbook.com For the specific synthesis of 1,3-Dithiolane, 2-(m-Tolyl)-, this would involve the reaction of m-tolualdehyde with 1,2-ethanedithiol. acs.orgnih.gov This reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.orgresearchgate.net A variety of catalysts have been shown to be effective, including iodine, organic-chemistry.org perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), organic-chemistry.orgchemicalbook.com and yttrium triflate. organic-chemistry.org The use of a catalytic amount of p-toluenesulfonic acid and silica gel has also been reported as a versatile and efficient method. organic-chemistry.org

The general mechanism involves the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack of one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-dithiolane ring.

Table 1: Catalysts for the Condensation of Carbonyls with 1,2-Ethanedithiol

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Iodine | Catalytic amount | Excellent | organic-chemistry.org |

| HClO4-SiO2 | Solvent-free, room temperature | Excellent | organic-chemistry.orgchemicalbook.com |

| Yttrium triflate | Catalytic amount | High | organic-chemistry.org |

| p-Toluenesulfonic acid/Silica gel | Catalytic amount | Excellent | organic-chemistry.org |

| Praseodymium triflate | Catalytic amount | Very good | chemicalbook.com |

| Amberlyst-15 | - | Good to moderate | chemicalbook.com |

| Bentonite | - | Good to moderate | chemicalbook.com |

| SnCl2·2H2O | Solvent-free, catalytic amount | High | researchgate.net |

Transition Metal-Catalyzed Approaches

While direct acid catalysis is common, transition metal-catalyzed methods for the formation of C-S bonds are also relevant, although less directly applied to the initial formation of the 1,3-dithiolane ring from an aldehyde. However, transition metal catalysis, particularly with palladium, is significant in the functionalization of pre-formed 1,3-dithiolanes (see section 2.2). brynmawr.edu Some transition metal complexes have been explored for related transformations. For instance, copper-catalyzed reactions are known for the synthesis of various sulfur-containing heterocycles. mdpi.combeilstein-journals.org

Solvent-Free and Environmentally Conscious Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,3-dithiolanes, several solvent-free protocols have been established. arkat-usa.org The use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a reusable catalyst allows for the efficient formation of 1,3-dithiolanes at room temperature without the need for a solvent. organic-chemistry.org Similarly, a mild and efficient solvent-free protocol using a catalytic amount of SnCl2·2H2O has been reported for the conversion of aldehydes and ketones into their corresponding 1,3-dithiolanes. researchgate.net These methods offer advantages such as reduced pollution, lower cost, and simpler work-up procedures. arkat-usa.org

Formation from Epoxides and Xanthogenates (e.g., 1,3-Dithiolane-2-thiones)

An alternative strategy for constructing the 1,3-dithiolane skeleton involves the reaction of epoxides. One notable method is the reaction of epoxides with carbon disulfide (CS2) in the presence of a catalyst to form 1,3-dithiolane-2-thiones (cyclic trithiocarbonates). arkat-usa.orgacs.org Bimetallic aluminum(salen) complexes have been shown to catalyze this reaction, with 1,3-dithiolane-2-thiones being the main product at higher temperatures (90 °C). acs.orgnih.gov Six-membered cyclic amidines have also been used as effective organocatalysts for the reaction of epoxides with CS2 under mild conditions to yield cyclic dithiocarbonates. thieme-connect.com

A safer and more convenient procedure involves the treatment of epoxides with commercially available potassium ethyl xanthogenate, which avoids the use of the toxic and flammable carbon disulfide. arkat-usa.orgresearchgate.net

Cycloaddition Reactions (e.g., from Thioketones)

[3+2]-Cycloaddition reactions provide another powerful tool for the synthesis of 1,3-dithiolane derivatives. These reactions often involve the in situ generation of a reactive intermediate that then undergoes cycloaddition. For example, the reaction of thioketones with thiocarbonyl S-methanides can lead to the formation of ferrocenyl-substituted 1,3-dithiolanes. beilstein-journals.org

Another approach involves the reaction of thioketones with diazo compounds. The reaction of diethyl diazomethanephosphonate with aromatic thioketones can lead to the formation of 1,3-dithiolanes through the dimerization of an intermediate thiocarbonyl ylide or its reaction with the starting thioketone. uzh.ch Similarly, reactions of dihetaryl thioketones with diazoethane (B72472) can produce sterically crowded 4,4,5,5-tetrahetaryl-1,3-dithiolanes. beilstein-journals.org The reaction of thiofluorenone with trimethylsilyldiazomethane (B103560) generates a silylated thiocarbonyl S-methanide that can be trapped by other thioketones to form 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.org

Table 2: Examples of Cycloaddition Reactions for 1,3-Dithiolane Synthesis

| Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|

| Ferrocenyl hetaryl thioketones + Thiocarbonyl S-methanides | - | Ferrocenyl-substituted 1,3-dithiolanes | beilstein-journals.org |

| Aromatic thioketones + Diethyl diazomethanephosphonate | Thiocarbonyl ylide | 1,3-Dithiolanes | uzh.ch |

| Dihetaryl thioketones + Diazoethane | Diradicals | 4,4,5,5-Tetrahetaryl-1,3-dithiolanes | beilstein-journals.org |

| Thiofluorenone + Trimethylsilyldiazomethane | Silylated thiocarbonyl S-methanide | 2-Trimethylsilyl-1,3-dithiolanes | beilstein-journals.org |

Functionalization of Pre-formed 1,3-Dithiolanes

Once the 1,3-dithiolane ring is formed, further modifications can be made, particularly at the C2 position. The proton at the C2 position of a 2-aryl-1,3-dithiolane is acidic and can be removed by a strong base to generate a carbanion. brynmawr.edu This nucleophilic species can then react with various electrophiles.

A significant advancement in this area is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes (a related six-membered ring system) with aryl bromides. brynmawr.edu This methodology utilizes the dithiane as a transmetalation reagent. A similar reactivity can be anticipated for 2-aryl-1,3-dithiolanes.

Furthermore, 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate aryl-dithiocarboxylates. These intermediates can be trapped with electrophiles like alkyl halides or diaryliodonium salts to produce a variety of dithioesters. acs.org For instance, the reaction of 2-(o-tolyl)-1,3-dithiolane with diphenyliodonium (B167342) triflate yields the corresponding dithioester. acs.org

The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane has been shown to produce bicyclo[1.1.1]pentyl substituted dithianes. nih.gov It is plausible that 2-(m-tolyl)-1,3-dithiolane could undergo similar reactions.

Table 3: Functionalization Reactions of 2-Aryl-1,3-Dithiolanes/Dithianes

| Reactants | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aryl-1,3-dithianes + Aryl bromides | Pd(OAc)2, NiXantphos, KOtBu | 2,2-Diaryl-1,3-dithianes | brynmawr.edu |

| 2-Aryl-1,3-dithiolanes + Alkyl halides/Diaryliodonium salts | LiHMDS | Dithioesters | acs.org |

| 2-Aryl-1,3-dithianes + [1.1.1]Propellane | NaN(SiMe3)2 or LiN(SiMe3)2 | Bicyclo[1.1.1]pentyl substituted dithianes | nih.gov |

Alkylation and Arylation Strategies

While direct C-H alkylation or arylation of the 2-position of a pre-formed 2-aryl-1,3-dithiolane is not a commonly reported primary synthetic route, analogous strategies with related sulfur heterocycles provide insight into potential pathways. For instance, the six-membered ring analogues, 2-aryl-1,3-dithianes, can undergo deprotonation at the C2 position to form an acyl anion equivalent, which can then be alkylated or arylated. researchgate.net However, 1,3-dithiolanes, the five-membered ring counterparts, tend to undergo ring fragmentation upon deprotonation at the C2 position, making direct alkylation challenging under these conditions. acs.org

Alternative strategies focus on the palladium-catalyzed arylation of 1,3-diaryl-2-azaallyl anions, which are generated in situ from N-benzyl aldimines, to produce diarylmethylamine derivatives. researchgate.net Another approach involves the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls through the generation of boron enolates, which circumvents the need for strong bases. rsc.org While not directly applied to 1,3-dithiolane, 2-(m-tolyl)-, these modern C-C bond-forming strategies highlight the potential for developing novel alkylation and arylation methods for related heterocyclic systems.

Approaches Involving m-Tolyl Halides or Derivatives

The most direct and widely practiced synthesis of 1,3-Dithiolane, 2-(m-tolyl)- involves the reaction of an m-tolyl derivative, specifically m-tolualdehyde, with 1,2-ethanedithiol. organic-chemistry.orgontosight.ai This thioacetalization reaction is a robust and high-yielding method for protecting carbonyl groups and is catalyzed by various acids. organic-chemistry.org

Catalysts and conditions for this type of transformation include:

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) under solvent-free conditions. organic-chemistry.orgchemicalbook.com

Brønsted acidic ionic liquids. organic-chemistry.orgchemicalbook.com

Praseodymium triflate, which serves as a recyclable catalyst. organic-chemistry.orgchemicalbook.com

A combination of p-toluenesulfonic acid and silica gel. chemicalbook.com

While direct synthesis from m-tolyl halides is less common for this specific dithiolane, the reaction of 1,3-dithiolane with m-tolyl halides could be a conceivable, albeit less conventional, route. ontosight.ai

Formation of Spiro-Dithiolane Systems

Spiro-dithiolane systems, where the 1,3-dithiolane ring is part of a spirocyclic structure, are synthesized by reacting cyclic ketones with 1,2-ethanedithiol. chemicalbook.com This is an extension of the standard thioacetalization reaction. Several complex spiro-dithiolanes have been prepared using various starting materials.

For example, the reaction of 9H-fluorene-9-thione with thiocarbonyl S-methanides can yield spiro[1,3-dithiolane-4,9'-[9'H]fluorene] derivatives. uzh.ch Another documented synthesis involves the conversion of 4-phenyl-4-oxobutyric acid into 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol, which can then be cyclized to form spiro compounds. google.com A specific example is the preparation of spiro[benzo[b]thiophen-7(6H), 2'-[1,3-dithiolan]-4(5H)-one]. google.com

Table 1: Examples of Spiro-Dithiolane Formation This table is interactive. You can sort and filter the data.

| Precursor | Reagent(s) | Spiro-Dithiolane Product | Reference |

|---|---|---|---|

| Cyclic Ketones | 1,2-Ethanedithiol, Acid Catalyst | Generic Spiro-1,3-dithiolanes | chemicalbook.com |

| 9H-Fluorene-9-thione | Thiocarbonyl S-methanide | Spiro[1,3-dithiolane-4,9'-[9'H]fluorene] derivatives | uzh.ch |

| 4-Oxobutyric acids | 1,2-Ethanedithiol, then cyclization | Spiro[heterocycle-x(yH), 2'- Current time information in Bangalore, IN.nih.govdithiolane]-z-one | google.com |

| Benzo[b]thiophene derivative | 1,2-Ethanedithiol | Spiro[benzo[b]thiophene-7(6H), 2'-[1,3-dithiolan]-4(5H)-one] | google.com |

Novel Synthetic Routes and Transformations for 1,3-Dithiolane Derivatives

Beyond the direct synthesis of the dithiolane ring, its derivatives are valuable intermediates that can undergo further transformations.

Base-Mediated Fragmentation for Dithioester Synthesis

A significant transformation of 2-aryl-1,3-dithiolanes is their base-mediated ring fragmentation to produce dithioesters. nih.govresearcher.liferesearchgate.net Unlike their six-membered 1,3-dithiane (B146892) analogues which are stable upon C2 deprotonation, 1,3-dithiolanes readily fragment. acs.org This reaction proceeds by deprotonating the C2 position, which leads to cycloelimination, yielding an aryl-dithiocarboxylate anion and ethylene (B1197577) gas. acs.orgresearchgate.net

A highly efficient one-pot method involves treating the 2-aryl-1,3-dithiolane with a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME). acs.orgnih.gov The resulting aryl-dithiocarboxylate anion is then trapped in a second step by an electrophile, such as an alkyl halide or a diaryliodonium salt, to furnish a diverse library of dithioesters in good yields. acs.orgnih.gov This method is notable for its speed, operational simplicity, and scalability. acs.org

Table 2: Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes This table is interactive. You can sort and filter the data.

| 2-Aryl-1,3-dithiolane Substituent | Base | Electrophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Varied Aryl Groups | LiHMDS | Ethyl Bromide | Ethyl Dithioesters | 60-89 | acs.org |

| Varied Aryl/Hetaryl Groups | LiHMDS | Methyl Iodide | Methyl Dithioesters | 73-90 | acs.org |

| Varied Aryl Groups | LiHMDS | Benzylic Halides | Benzyl Dithioesters | 65-84 | acs.org |

| Varied Aryl Groups | LiHMDS | Diaryliodonium Salts | Diaryl Dithioesters | Moderate to Good | acs.org |

| 2-(o-Tolyl) | LiHMDS | Diphenyliodonium triflate | Diaryl Dithioester | 34 | acs.org |

Synthesis through Reactions with Bifunctionalized Ethanes

1,3-Dithiolane derivatives can also be synthesized through the reaction of various electrophilic substrates with bifunctionalized ethanes, such as 1,2-ethanedithiol (an S,S-bisnucleophile). researchgate.net One study demonstrated that the reaction of 1,1,3-tris(4-tolylthio)perchloro-2-nitro-1,3-butadiene with S,S-bisnucleophiles leads to the formation of highly functionalized 2-(1-nitroallylidene)-1,3-dithiolane derivatives. researchgate.net

An alternative route involves the condensation of ethylene dibromide with sodium thiosulfate, followed by a reaction with an aldehyde or ketone in the presence of hydrochloric acid to construct the 4-substituted 1,3-dithiolane ring. chemicalbook.com

Reactivity and Mechanistic Investigations of 1,3 Dithiolane, 2 M Tolyl

Role as an Acyl Anion Equivalent (Umpolung Chemistry)

The 1,3-dithiolane (B1216140) group is instrumental in umpolung, or polarity inversion, chemistry. In a typical aldehyde, the carbonyl carbon is electrophilic. However, when converted to its 2-(m-tolyl)-1,3-dithiolane derivative, the proton at the C-2 position (the carbon atom between the two sulfur atoms) becomes acidic (pKa ≈ 31). youtube.com This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting conjugate base (carbanion) through inductive effects and the use of their d-orbitals. Deprotonation with a strong base generates a nucleophilic carbanion, which serves as a masked acyl anion, a powerful tool for synthesis. youtube.com

The generation of the key nucleophilic intermediate is achieved by the deprotonation of 2-(m-tolyl)-1,3-dithiolane at the C-2 position. This is typically accomplished by treating the dithiolane with a strong organolithium base, such as n-butyllithium (n-BuLi), in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C to -78 °C). researchgate.net The base abstracts the acidic C-2 proton, resulting in the formation of 2-lithio-2-(m-tolyl)-1,3-dithiolane. researchgate.net This lithiated species is a highly reactive carbanion, effectively behaving as an equivalent of an m-toluoyl acyl anion. The stability of this organolithium reagent in solution at low temperatures allows it to be used effectively in subsequent reactions. researchgate.net

Once formed, the 2-lithio-2-(m-tolyl)-1,3-dithiolane is a potent nucleophile that can react with a wide array of electrophiles to form new carbon-carbon bonds. youtube.comresearchgate.net This step is the cornerstone of its utility in organic synthesis. The reaction with an electrophile, followed by hydrolytic work-up to cleave the dithiolane, results in the formation of a ketone. For instance, reaction with an alkyl halide leads to the synthesis of a ketone where the m-tolyl group is attached to the carbonyl and the alkyl group from the halide is on the other side. This process allows for the construction of complex molecular frameworks.

| Electrophile | Reagent Example | Product Type (after Deprotection) |

| Alkyl Halide | Iodomethane (CH₃I) | Aryl Methyl Ketone |

| Epoxide | Ethylene (B1197577) Oxide | β-Hydroxy Ketone |

| Aldehyde/Ketone | Acetone | α-Hydroxy Ketone |

| Ester | Ethyl Chloroformate | α-Keto Ester |

Deprotection and Cleavage Reactions

While the stability of the 1,3-dithiolane ring is crucial for its role as a protecting group and in umpolung chemistry, its efficient removal is equally important to reveal the desired carbonyl functionality. organic-chemistry.org Numerous methods have been developed for this deprotection, often categorized by the nature of the reagents used, including oxidative, photo-induced, and metal-mediated processes. chemicalbook.comrsc.org

Oxidative cleavage is a common and effective method for dithiolane deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective. researchgate.netrsc.org The mechanism is proposed to initiate via a single-electron transfer (SET) or hydride transfer from the dithiolane to DDQ, generating a dithianium cation intermediate. nii.ac.jpnih.gov This intermediate is highly susceptible to hydrolysis. In the presence of water, it is readily attacked to form a hemi-thioacetal, which then collapses to release the parent carbonyl compound. researchgate.netrsc.org For 2-aryl-1,3-dithiolanes, treatment with DDQ can sometimes lead to the formation of thioesters as byproducts alongside the desired aldehyde. researchgate.netrsc.org

Another widely used, milder system is a combination of hydrogen peroxide (H₂O₂) and a catalytic amount of iodine in an aqueous medium. organic-chemistry.org This metal-free method is valued for its tolerance of various functional groups. organic-chemistry.org The iodine likely activates the H₂O₂ to form a more potent electrophilic iodine species, which attacks one of the sulfur atoms, initiating the cleavage process that ultimately yields the carbonyl compound under neutral conditions. organic-chemistry.org

| Reagent System | Conditions | Key Mechanistic Feature |

| DDQ | MeCN–H₂O | Hydride or electron transfer to quinone oxidant. researchgate.netnih.gov |

| H₂O₂ / Iodine (cat.) | Aqueous media | Metal-free oxidation, likely involving an electrophilic iodine species. organic-chemistry.org |

Photo-induced deprotection offers a mild, non-reagent-based alternative for cleaving the dithiolane ring. This process typically requires a photosensitizer, such as a thiapyrylium salt or an organic dye like Eosin Y, and is conducted under irradiation with visible light. researchgate.net The mechanism begins with the photo-excitation of the sensitizer (B1316253), which then accepts an electron from the dithiolane in a very fast single-electron transfer (SET) process. researchgate.net

This SET generates a dithiolane radical cation intermediate. researchgate.net This radical cation is unstable and undergoes rapid unimolecular fragmentation, typically involving the cleavage of a C-S bond to form a distonic radical cation. researchgate.net In the presence of molecular oxygen, the subsequent steps are driven by species like the superoxide (B77818) radical anion (O₂⁻), which is formed when O₂ traps an electron. researchgate.net The reaction of the fragmented intermediate with superoxide ultimately leads to the formation of the desired carbonyl compound, regenerating the sensitizer in the process. researchgate.net

A classic approach to dithiolane cleavage involves the use of metal salts, particularly those with a high affinity for sulfur. chemicalbook.comrsc.org Reagents containing heavy metals such as mercury(II) (e.g., HgCl₂), copper(II) (e.g., CuCl₂), or silver(I) (e.g., AgNO₃) are effective. chemicalbook.comarkat-usa.org The mechanism relies on the Lewis acidity of the metal cation, which coordinates to both sulfur atoms of the dithiolane ring. This coordination acts as a "soft" acid interacting with the "soft" sulfur bases, weakening the C-S bonds and making the C-2 carbon highly electrophilic. chemicalbook.com This facilitates the attack of water, leading to rapid hydrolysis and regeneration of the parent carbonyl compound. While effective, these methods are often avoided in modern synthesis due to the toxicity and environmental concerns associated with heavy metal waste. arkat-usa.org

Ring Fragmentation and Rearrangement Pathways

The five-membered dithiolane ring, while a stable protecting group under many conditions, can undergo specific fragmentation and rearrangement reactions under defined stimuli. These pathways are crucial for both synthetic applications and understanding the compound's stability limitations.

Base-induced Fragmentation to Dithiocarboxylates and Ethylene

In contrast to their six-membered 1,3-dithiane (B146892) counterparts which are readily deprotonated at the C2 position to form stable acyl anion equivalents, 2-aryl-1,3-dithiolanes like the 2-(m-tolyl) derivative exhibit a propensity for ring fragmentation upon treatment with a strong base. acs.orgnih.gov Deprotonation at the C2 position generates an unstable intermediate that rapidly collapses, resulting in the formation of an aryl-dithiocarboxylate anion and the evolution of ethylene gas. acs.orgnih.gov

The reaction conditions, particularly the choice of base and solvent, must be carefully selected to favor this fragmentation pathway over competing reactions, such as deprotonation at the C4 position which can lead to thioaldehydes and vinyl thiolates. acs.orgnih.gov Recent studies have optimized this fragmentation for the one-pot synthesis of dithioesters. By using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures, 2-aryl-1,3-dithiolanes can be efficiently converted to the corresponding dithiocarboxylate anions. nih.gov These anions are then trapped in situ with various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a diverse library of dithioesters in good yields. nih.gov

An earlier method reported by Cava and co-workers utilized sodium hydride (NaH) in a mixture of dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) at high temperatures (130-150 °C) to achieve the fragmentation, followed by methylation with methyl iodide. acs.org The modern LiHMDS-based protocol offers significantly shorter reaction times (minutes versus hours) and generally higher yields. nih.gov

| Base | Solvent | Temperature (°C) | Time | Subsequent Electrophile | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| LiHMDS | CPME | 100 | 5 min | Alkyl Halides | Alkyl Dithioesters | 60-89% | nih.gov |

| LiHMDS | CPME | 100 | 5 min | Diaryliodonium Salts | Aryl Dithioesters | Moderate to Good | nih.gov |

| NaH | DMF/HMPA | 130-150 | 2 h | Methyl Iodide | Methyl Dithioesters | ~52% (average) | acs.org |

Degradation during Cyclization Reactions (e.g., Thiirane (B1199164) Extrusion)

While 1,3-dithiolanes are generally stable, their derivatives can be precursors to reactive intermediates that may lead to degradation or rearrangement. One such pathway involves the formation of thiocarbonyl ylides. These ylides are 1,3-dipoles that can undergo a variety of reactions. researchgate.net In the absence of a suitable trapping agent, a potential degradation pathway for a thiocarbonyl ylide is 1,3-dipolar electrocyclization to form a thiirane (also known as an episulfide). researchgate.netnih.gov This ring-contraction process, involving the extrusion of the thiirane, represents a degradation of the original dithiolane structure, especially if the desired outcome was an intermolecular cycloaddition. The stability of the resulting thiirane is often low, and it may decompose further. nih.gov For instance, reactions of diaryl thioketones with diazomethane (B1218177) first form a 1,3,4-thiadiazole (B1197879) which then loses nitrogen to generate a thiocarbonyl ylide; this ylide can then electrocyclize to a 2,2-diaryl-thiirane. researchgate.net

Gas-Phase Conversion of 1,3-Dithiolane-2-thiones

Research on compounds structurally related to 1,3-dithiolane, 2-(m-tolyl)- provides insight into high-temperature gas-phase reactions. Specifically, the gas-phase reaction of 1,3-dithiolane-2-thione over molybdenum trioxide (MoO₃) supported on pumice stone results in an efficient conversion to 1,3-dithiolan-2-one. nih.govnih.gov This transformation is an oxidation reaction where the exocyclic sulfur atom of the thione is exchanged for an oxygen atom. nih.gov

| Conditions | Temperature (°C) | Conversion (%) | Yield of 1,3-dithiolan-2-one (%) | Reference |

|---|---|---|---|---|

| FVP (10⁻² mbar) | 450 | 100 | 40 | nih.gov |

| FVP (10⁻² mbar) | 400 | 85 | 52 | nih.gov |

| Atmospheric Pressure Flow | 400 | 100 | 50 | nih.gov |

| Atmospheric Pressure Flow | 350 | 78 | 67 | nih.gov |

Other Significant Chemical Transformations

Beyond ring-fragmentation, the 1,3-dithiolane moiety can participate in other important chemical reactions, primarily involving the sulfur atoms or the ring system as a whole.

Oxidation of Sulfur Atoms (e.g., Sulfimidation, Sulfoxides)

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Treatment with one equivalent of a suitable oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) in water, can selectively oxidize one of the sulfur atoms to afford the corresponding 1,3-dithiolane S-oxide (sulfoxide). nih.gov This oxidation introduces a new stereocenter at the sulfur atom, leading to the potential for diastereomers depending on the substitution pattern of the dithiolane ring. nih.gov The resulting sulfoxides typically adopt envelope conformations, with a strong preference for the S=O bond to be in an axial orientation. nih.gov Further oxidation can lead to the formation of sulfones, although this often requires harsher conditions. organic-chemistry.org Visible-light photoredox catalysis has also been explored for the selective oxidation of dithiolanes to sulfoxides. chemrxiv.org

Another transformation of the sulfur atoms is sulfimidation, which involves the formation of a sulfur-nitrogen double bond (a sulfimide). This can be achieved by reacting the dithiolane with an aminating agent. nih.govsoton.ac.uk For example, cobalt-catalyzed reactions with iminoiodinanes can achieve the sulfimidation of various thioethers under mild conditions. nih.gov This reaction is highly chemoselective for sulfur atoms, even in the presence of other reactive functional groups like alkenes. nih.gov The reaction of thioethers with agents like o-mesitylsulfonylhydroxylamine (MSH) also results in the formation of the corresponding sulfimide. soton.ac.uk

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium periodate (NaIO₄) | Water | 1,3-Dithiolane S-oxide (Sulfoxide) | nih.gov |

| Visible-light photoredox catalyst | Organic solvent, with base | 1,3-Dithiolane S-oxide (Sulfoxide) | chemrxiv.org |

| o-Mesitylsulfonylhydroxylamine (MSH) | Et₂O | Sulfimide | soton.ac.uk |

| Iminoiodinanes / Co-catalyst | Mild, aerobic | Sulfimide | nih.gov |

Cycloaddition Reactions Involving Dithiolanes (e.g., 1,3-dipolar)

The 1,3-dithiolane framework can be involved in cycloaddition reactions, particularly as a precursor to 1,3-dipoles for use in [3+2] cycloadditions. wikipedia.orgslideshare.net A 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com This class of reactions, extensively studied by Rolf Huisgen, is a powerful tool for constructing heterocycles. wikipedia.org

In the context of dithiolanes, reactive intermediates such as thiocarbonyl ylides can be generated and serve as the 1,3-dipole. For example, the thermal or photochemical decomposition of 1,3,4-thiadiazolines (which can be formed from thioketones) generates thiocarbonyl ylides. researchgate.net These ylides can be trapped by a dipolarophile in a [3+2] cycloaddition reaction. If the dipolarophile is a second molecule of a thioketone, the product is a 1,3-dithiolane. researchgate.net More synthetically useful is the reaction of a thiocarbonyl ylide with an activated alkene or alkyne to generate tetrahydro- or dihydrothiophenes. researchgate.net Furthermore, derivatives such as trans-2-methylene-1,3-dithiolane 1,3-dioxide have been shown to act as the dipolarophile in highly diastereoselective 1,3-dipolar cycloadditions with 3-oxidopyridinium betaines to synthesize complex skeletons like the tropane (B1204802) alkaloids. researchgate.net

Dimerization of Rhodanine (B49660) Derived Enethiols

Investigations into the reactivity of rhodanine-derived compounds have revealed that their corresponding enethiols can undergo dimerization, leading to the formation of 1,3-dithiolanes and mixed disulfides. nih.govrsc.orgresearcher.life This reaction is particularly noteworthy in the context of medicinal chemistry, where rhodanines have been explored as potential therapeutic agents. rsc.orgnih.gov The hydrolysis of rhodanines to enethiols is a critical activation step, as these enethiols are potent inhibitors of metallo-enzymes like metallo-β-lactamases. nih.gov

Studies have shown that when C-3 aryl-substituted rhodanine-derived enethiols are stored in dimethyl sulfoxide (B87167) (DMSO), they undergo time-dependent reactions to form these dimeric products. nih.gov The process is not limited to DMSO, as some reaction has been observed in dimethylformamide (DMF), but it is most efficient in DMSO. nih.gov The reaction's outcome, specifically the ratio of the 1,3-dithiolane to the mixed disulfide, is dependent on the substitution pattern of the aryl group attached to the enethiol. nih.govresearchgate.net

The proposed mechanism for this transformation involves a common thioketone intermediate. nih.gov This diverges from a previously suggested "spontaneous double electrophilic addition" mechanism. nih.gov Experimental evidence, including deuterium (B1214612) incorporation studies, supports the new mechanistic pathway where an enethiol(ate) reacts with the common thioketone intermediate. nih.gov The polarity of the solvent appears to play a role in the tautomeric equilibrium between the enethiol and thioketone forms, which may influence reaction rates and product distribution. nih.gov

The formation of these products highlights the complex reactivity of rhodanine-derived enethiols and underscores the importance of solvent choice for storage and handling of these compounds in research settings. nih.govrsc.org The dimerization reaction demonstrates a potential pathway for the formation of 1,3-dithiolane structures, such as 1,3-Dithiolane, 2-(m-Tolyl)-, from appropriately substituted rhodanine precursors.

The table below summarizes the observed products from the dimerization of various rhodanine-derived enethiols in DMSO, as identified through 1H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. researchgate.net

| Enethiol Reactant (Aryl Substituent) | Major Product(s) | Product Type |

|---|---|---|

| Enethiol 1b (Aryl = Phenyl) | 1c | 1,3-Dithiolane |

| Enethiol 2b (Aryl = 4-Fluorophenyl) | 2d | Mixed Disulfide |

Spectroscopic Characterization and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. nih.gov For 2-(m-tolyl)-1,3-dithiolane, both ¹H and ¹³C NMR provide critical data for structural confirmation and conformational analysis.

The ¹H NMR spectrum of 2-(m-tolyl)-1,3-dithiolane is expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons of the m-tolyl group, the methyl protons on the aromatic ring, the methine proton at the C2 position of the dithiolane ring, and the methylene protons at the C4 and C5 positions.

The protons of the dithiolane ring typically appear as a complex multiplet. The five-membered 1,3-dithiolane (B1216140) ring is not planar and undergoes rapid conformational changes in solution. The most stable conformations are often envelope or twist forms. nih.gov The exact chemical shifts and coupling constants of the dithiolane protons are highly sensitive to the ring's conformation and the orientation of the substituent at the C2 position. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the spatial proximity of protons, which is crucial for a detailed conformational analysis of the dithiolane ring and the relative orientation of the m-tolyl group. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-(m-Tolyl)-1,3-dithiolane

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Dithiolane CH₂ (C4, C5) | 3.2 – 3.5 | Multiplet (m) |

| Methine CH (C2) | 5.5 – 6.0 | Singlet (s) |

| Aromatic CH (m-tolyl) | 7.0 – 7.5 | Multiplet (m) |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(m-tolyl)-1,3-dithiolane, distinct signals are expected for each carbon atom in a unique chemical environment. The spectrum would feature signals for the dithiolane ring carbons (C2, C4, C5), the aromatic carbons of the tolyl group (including the quaternary carbons), and the methyl carbon. The chemical shift of the C2 carbon is particularly diagnostic, appearing further downfield due to the influence of the two adjacent sulfur atoms.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-(m-tolyl)-1,3-dithiolane

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl C (m-tolyl) | ~21 |

| Dithiolane CH₂ (C4, C5) | ~40 |

| Methine C (C2) | 50 - 55 |

| Aromatic CH | 125 - 130 |

Note: These are estimated values. Actual experimental values may vary.

Mass Spectrometry (MS) Applications for Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for 2-(m-tolyl)-1,3-dithiolane would confirm its molecular weight.

The fragmentation of 2-aryl-1,3-dithiolanes is characterized by specific cleavage pathways. aip.org Common fragmentation patterns involve the cleavage of bonds within the dithiolane ring or the bond connecting the aryl group to the ring. libretexts.orgwhitman.edu The molecular ions are often energetically unstable and break apart into smaller, charged fragments and uncharged radicals. chemguide.co.uk The most stable charged fragments will be more abundant and produce taller peaks in the mass spectrum. chemguide.co.uk Key expected fragments for 2-(m-tolyl)-1,3-dithiolane would include the m-tolyl cation and various sulfur-containing heterocyclic ions resulting from the breakdown of the dithiolane ring. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of 2-(m-tolyl)-1,3-dithiolane would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.

C-S stretching: These bonds typically produce weak to medium bands in the fingerprint region, around 600-800 cm⁻¹.

The presence of these characteristic bands helps to confirm the integrity of the aromatic ring and the dithiolane structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Advanced Spectroscopic Techniques for Dithiolane Systems

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the structure and dynamics of dithiolane systems. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all NMR signals. mdpi.com

For conformational studies, Nuclear Overhauser Effect (NOE) based experiments are particularly powerful for measuring through-space interactions between protons, which helps to define the molecule's 3D structure in solution. auremn.org.br Furthermore, computational modeling is often used in conjunction with experimental NMR data to determine the relative energies of different possible conformations and to predict spectroscopic parameters. nih.gov Raman spectroscopy can also be a useful tool, particularly for studying the disulfide bonds present in related dithiolane structures, although it is less commonly applied than IR or NMR for general characterization. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and energetics of molecules. It is particularly valuable for mapping out reaction mechanisms, such as the deprotection of the 1,3-dithiolane (B1216140) group to regenerate the parent carbonyl compound.

Investigation of Transition States and Energetic Profiles

DFT calculations are employed to model the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, transition states. For the deprotection of 2-aryl dithiolane derivatives, a key mechanistic step involves the cleavage of a carbon-sulfur (C–S) bond. acs.orgresearchgate.net Computational studies on analogous 2-aryl-1,3-dithianes have shown that upon single electron transfer, the resulting radical cation undergoes a favorable unimolecular fragmentation pathway involving C–S bond cleavage to form a distonic radical cation species. acs.orgresearchgate.net

| Reaction Coordinate Step | Description | Relative Energy (kcal/mol) - Illustrative |

|---|---|---|

| Reactants | 2-(m-tolyl)-1,3-dithiolane radical cation + O₂ | 0.0 |

| TS1 | Transition state for C-S bond cleavage | +8.5 |

| Intermediate 1 | Distonic radical cation | -12.0 |

| TS2 | Transition state for superoxide (B77818) attack | +5.0 |

| Products | m-Tolualdehyde + other fragments | -45.0 |

This table provides an illustrative energetic profile for a hypothetical deprotection reaction based on data for related compounds. Actual values would require specific DFT calculations for 2-(m-tolyl)-1,3-dithiolane.

Role of Superoxide Anion in Deprotection Pathways

Experimental and theoretical studies on the photodeprotection of 2-aryl-1,3-dithianes strongly suggest that the superoxide radical anion (O₂⁻) plays a critical role in driving the reaction. acs.orgresearchgate.net The process is often initiated by an electron transfer from the dithiane to a photosensitizer, followed by the transfer of that electron to molecular oxygen to form superoxide. DFT computational studies support this mechanism by demonstrating that the reaction of the dithiane radical cation with the superoxide anion is energetically favorable compared to reactions with molecular oxygen or water. acs.orgresearchgate.net The superoxide anion attacks a key intermediate, leading to the eventual fragmentation and formation of the corresponding aldehyde or ketone. The requirement of oxygen for good conversion yields in experimental settings corroborates these computational findings. acs.org

Electron Transfer Pathway Analysis

The deprotection of 1,3-dithiolanes can be initiated by a single electron transfer (SET) process. researchgate.net Computational analysis helps to elucidate this pathway. The process typically begins with the removal of an electron from the dithiolane moiety, often facilitated by a photosensitizer or an oxidizing agent, to form a dithiolane radical cation. acs.orgresearchgate.net Calculations show that this electron transfer is an extremely fast process. Subsequent analysis of the radical cation's decay pathways indicates that it readily undergoes fragmentation, a step that is often unaffected by the presence of water or oxygen, highlighting a robust unimolecular decomposition route. acs.orgresearchgate.net

Conformational Analysis using Computational Methods

The 1,3-dithiolane ring is not planar and can adopt several conformations. Computational methods, such as ab initio and DFT calculations, are used to determine the geometries and relative energies of these different conformers. acs.org For the 1,3-dithiolane ring, envelope and twist conformations are typically considered.

The presence of the 2-(m-tolyl) substituent introduces additional complexity. The substituent can be positioned in either a pseudo-axial or pseudo-equatorial orientation relative to the dithiolane ring. Computational energy calculations can predict which conformation is more stable. For many substituted cyclic systems, the equatorial position is favored to minimize steric hindrance, but stereoelectronic effects involving the sulfur atoms can also influence this preference. acs.org In some cases, crystal structure analysis has shown that dithiolane rings can exist in disordered states, adopting multiple conformations within a crystal lattice. mdpi.com

Electronic Structure Analysis (e.g., FMO, NBO)

To gain deeper insight into the reactivity and stability of 2-(m-tolyl)-1,3-dithiolane, its electronic structure can be analyzed using several computational techniques.

Frontier Molecular Orbital (FMO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For a 2-aryl-1,3-dithiolane, the HOMO is typically localized on the electron-rich dithiolane ring.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.net It can be used to investigate hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In dithiolane systems, interactions such as the donation from a sulfur lone pair (nS) into an antibonding C–S orbital (σ*C–S) can significantly influence conformational stability and reactivity. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT and other quantum mechanical methods are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. An MD simulation would allow for the study of the conformational flexibility of the 2-(m-tolyl)-1,3-dithiolane molecule, including the rotation of the m-tolyl group and the puckering of the dithiolane ring at different temperatures.

Furthermore, MD simulations can provide valuable information about intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or acetonitrile), one can study how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. This is particularly relevant for understanding reaction mechanisms in solution, where the solvent can play a direct role in stabilizing intermediates and transition states.

Advanced Applications in Organic Synthesis Research

Strategic Building Blocks for Complex Molecule Synthesis

The 1,3-dithiolane (B1216140) moiety is a cornerstone in modern synthetic strategy, primarily for its role as a protecting group for carbonyls and as a precursor to acyl anion equivalents. organic-chemistry.org This reactivity allows for the construction of intricate carbon skeletons, a fundamental task in the synthesis of complex organic molecules.

In the Synthesis of Natural Product Analogues (e.g., Alkaloids, Terpenoids, Polyketides)

While direct, documented syntheses of specific natural products using 2-(m-tolyl)-1,3-dithiolane are not prevalent in the literature, its application can be inferred from the well-established chemistry of related 1,3-dithianes and dithiolanes. These compounds are famously used as "masked acyl anions". organic-chemistry.org Deprotonation of the C2 proton (the carbon between the two sulfur atoms) with a strong base like n-butyllithium would theoretically generate a nucleophilic carbanion.

In the case of 2-(m-tolyl)-1,3-dithiolane, this process would yield a masked m-toluoyl anion. This nucleophile could then be used to form carbon-carbon bonds by reacting with various electrophiles (e.g., alkyl halides, epoxides, or other carbonyl compounds). This two-step process of C-C bond formation followed by deprotection of the dithiolane back to a carbonyl group is a powerful method for assembling the complex carbon backbones characteristic of alkaloids, terpenoids, and polyketides. This "umpolung" or reversal of polarity of the carbonyl carbon is a key strategy in the synthesis of such complex natural product analogues. organic-chemistry.org

Formation of Aromatic and Heterocyclic Systems

A significant application of 2-(m-tolyl)-1,3-dithiolane in synthetic research is its use as a precursor for various aromatic and heterocyclic structures. Unlike the more stable 1,3-dithianes, 2-aryl-1,3-dithiolanes readily undergo a base-mediated ring fragmentation. acs.org This reaction proceeds via deprotonation at the C2 position, leading to the elimination of ethylene (B1197577) gas and the formation of a dithiocarboxylate anion. acs.org

This m-tolyl-dithiocarboxylate intermediate is a versatile synthon. It can be trapped with a variety of electrophiles, such as alkyl halides or diaryliodonium salts, to produce a wide range of dithioesters in good yields. acs.org Dithioesters are themselves important precursors for the synthesis of sulfur-containing heterocycles, such as thiadiazoles. acs.org Research has demonstrated a one-pot method to generate these dithioesters from 2-aryl-1,3-dithiolanes, highlighting the efficiency of this pathway. acs.org

| 2-Aryl-1,3-dithiolane Substituent (Aryl Group) | Electrophile | Resulting Dithioester Product | Yield (%) |

|---|---|---|---|

| Phenyl | Methyl Iodide | Methyl dithiobenzoate | 85 |

| 4-Methoxyphenyl | Methyl Iodide | Methyl 4-methoxydithiobenzoate | 88 |

| 4-Chlorophenyl | Methyl Iodide | Methyl 4-chlorodithiobenzoate | 90 |

| 3-Methylphenyl (m-Tolyl) | Methyl Iodide | Methyl 3-methyldithiobenzoate | 83 |

| Phenyl | Diphenyliodonium (B167342) triflate | Phenyl dithiobenzoate | 65 |

Role in Materials Science Research

The chemistry of 2-(m-tolyl)-1,3-dithiolane also extends into the realm of materials science, where its derivatives serve as key components in the synthesis of advanced polymers and functional organic materials.

Precursors for Sulfur-containing Polymers

The dithioesters generated from the fragmentation of 2-(m-tolyl)-1,3-dithiolane have a crucial application in polymer chemistry as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net RAFT is a powerful technique for creating polymers with well-defined molecular weights, complex architectures, and narrow molecular weight distributions. openrepository.com

Aromatic dithioesters, such as those derived from 2-(m-tolyl)-1,3-dithiolane, are among the more popular classes of RAFT agents. researchgate.net They are particularly effective for controlling the polymerization of certain types of monomers. researchgate.net The dithioester functions by reversibly adding to growing polymer chains, creating a dynamic equilibrium between active (propagating) and dormant polymer chains. This process allows for the controlled growth of polymer chains, a key aspect of creating advanced polymeric materials. openrepository.com The use of 2-(m-tolyl)-1,3-dithiolane as a readily available precursor to these RAFT agents makes it a valuable compound in the synthesis of specialized sulfur-containing polymers.

Development of Novel Organic Materials

The incorporation of sulfur-rich fragments is a known strategy for developing novel organic materials with specific optical and electronic properties. Five-membered 1,3-dithia heterocycles, the core structure of 2-(m-tolyl)-1,3-dithiolane, are known to be structural components of compounds with valuable electronic and optical characteristics. researchgate.net Such compounds have been investigated for use in materials for optical data storage and as UV-protective coatings. researchgate.net

Furthermore, sulfur-containing polymers are often characterized by a high refractive index. rsc.org Research into 1,2-dithiolane (B1197483) photopolymerizations has demonstrated their ability to generate polymers with a significant increase in refractive index compared to the starting monomers. rsc.org While the specific chemistry is different, this highlights the general principle that incorporating dithiolane-derived structures into polymers is a viable pathway to novel optical materials. The 2-(m-tolyl) group adds aromatic character, which can further influence the final material's properties, such as thermal stability and processability.

Catalytic Applications and Chiral Auxiliaries

The application of 2-(m-tolyl)-1,3-dithiolane itself as a catalyst or a chiral auxiliary is not a prominent theme in current chemical literature. Research in this area often focuses on the use of catalysts to synthesize 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112). researchgate.net

However, the importance of stereochemistry in dithiolane-containing molecules is well-recognized, particularly in medicinal chemistry. mdpi.com The introduction of a substituent at the C2 position, as in 2-(m-tolyl)-1,3-dithiolane, does not create a chiral center unless another substituent is present on the ring. However, for other substituted dithiolanes, resolving the enantiomers is crucial as different stereoisomers can have vastly different biological activities. mdpi.com While this underscores the potential for developing chiral dithiolane-based ligands for asymmetric catalysis or as chiral auxiliaries to guide the stereochemical outcome of a reaction, the direct use of 2-(m-tolyl)-1,3-dithiolane for these specific applications remains an area for future exploration.

Asymmetric Synthesis using Dithiolane Derivatives

The 1,3-dithiolane ring is a significant scaffold in the design of various therapeutic agents. mdpi.com When the dithiolane ring is substituted, it can introduce a stereogenic center, making the separation and characterization of stereoisomers crucial for understanding their biological activity. mdpi.comunimi.it This has driven research into the asymmetric synthesis of and with dithiolane derivatives to control the three-dimensional arrangement of atoms in the target molecule.

Chiral 1,3-dithiolane derivatives serve as valuable synthons, or building blocks, for enantiopure compounds. unimi.it Research in this area often focuses on two main strategies:

Using a chiral dithiolane as a starting material: A pre-existing stereocenter on the dithiolane ring can direct the stereochemical outcome of subsequent reactions.

Asymmetric transformation of a prochiral dithiolane: A non-chiral dithiolane derivative can be reacted with a chiral catalyst or reagent to selectively produce one enantiomer over the other.

While specific studies detailing the use of 2-(m-tolyl)-1,3-dithiolane as a chiral auxiliary are not extensively documented, the principles apply to this class of molecules. The tolyl group can influence the steric environment around the dithiolane ring, which is a key factor in achieving high levels of stereoselectivity. Dynamic systems based on the reversible formation of related sulfur-containing heterocycles, like thiolanes, have been successfully used in lipase-catalyzed asymmetric transformations to resolve stereoisomers with high enantiomeric excesses. nih.gov Such biocatalytic methods represent a promising avenue for producing enantiopure dithiolane derivatives. nih.gov

The development of methods for the chiral resolution of racemic dithiolane mixtures is also a critical area of research. Techniques like enantioselective High-Performance Liquid Chromatography (HPLC) have been successfully employed to separate the enantiomers of key dithiolane synthons, allowing for the subsequent synthesis of enantiopure, biologically active compounds. mdpi.comunimi.it

| Approach | Description | Key Influencing Factors | Potential Application |

|---|---|---|---|

| Chiral Auxiliary | A chiral dithiolane derivative is temporarily incorporated into a molecule to direct the stereochemistry of a reaction on that molecule. | Steric bulk of substituents (e.g., tolyl group), reaction temperature, solvent. | Synthesis of chiral alcohols, amines, and carbonyl compounds. |

| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral dithiolane or a molecule reacting with a dithiolane into a single enantiomer. | Catalyst structure, substrate-catalyst interaction, reaction conditions. | Enantioselective synthesis of bioactive molecules containing the dithiolane core. researchgate.net |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic dithiolane mixture, allowing for the separation of the two. nih.gov | Enzyme selectivity (e.g., Lipase), pH, temperature. | Production of enantiopure synthons for pharmaceutical development. mdpi.comunimi.it |

Ligand Design for Metal Complexes

The sulfur atoms within the 1,3-dithiolane ring possess lone pairs of electrons that can coordinate to transition metal ions, making dithiolane derivatives potential ligands for the construction of metal complexes. chemrxiv.org Cyclic thioethers are known to be effective ligands, and the multidentate binding modes enabled by multiple sulfur atoms allow for the formation of diverse coordination polymers and discrete complexes. chemrxiv.org

While 1,3-dithiolanes have historically received less attention as ligands compared to other cyclic thioethers like 1,4-dithiane, their potential is significant. chemrxiv.org The design of ligands based on 2-aryl-1,3-dithiolanes, such as 2-(m-tolyl)-1,3-dithiolane, offers several advantages:

Coordination Sites: The two sulfur atoms can act as a bidentate ligand, chelating to a single metal center, or they can bridge between two different metal centers to form larger assemblies.

Tunable Properties: The aryl group at the 2-position (the m-tolyl group in this case) can be modified to fine-tune the electronic and steric properties of the resulting metal complex. This can influence the complex's stability, reactivity, and even its photophysical or magnetic properties. mdpi.com

Structural Diversity: The flexible five-membered dithiolane ring can adopt different conformations, allowing it to adapt to the geometric preferences of various metal ions.

Research into transition metal complexes with sulfur-based ligands is driven by their potential applications in materials science, particularly as semiconducting molecular materials. researchgate.net The electronic architecture of these complexes makes them suitable for use in electronic devices. researchgate.net The incorporation of dithiolane ligands like 2-(m-tolyl)-1,3-dithiolane could lead to novel complexes with interesting solid-state conductivity or spin-crossover behavior. mdpi.comresearchgate.net

| Structural Feature | Role in Coordination | Potential Impact on Metal Complex |

|---|---|---|

| Sulfur Donor Atoms | Act as Lewis bases, donating electron pairs to coordinate with a metal center (Lewis acid). | Forms stable M-S bonds; enables chelation. |

| 1,3-Dithiolane Ring | Provides a flexible backbone, allowing for different bite angles and coordination geometries. | Influences the overall topology and stability of the resulting complex or coordination polymer. |

| m-Tolyl Substituent | Provides steric bulk and electronic influence via the aromatic system. | Can be used to control the solubility, crystal packing, and electronic properties (e.g., redox potential) of the complex. |

Applications in Analytical Chemistry Research

In analytical chemistry, 1,3-dithiolane derivatives are primarily utilized as tools within synthetic organic chemistry to enable the construction of complex molecules that are subsequently studied by analytical methods. Their role is often that of a versatile protecting group or a synthetic intermediate.

One key application is the use of the 1,3-dithiolane moiety as a protecting group for aldehydes and ketones. organic-chemistry.org The conversion of a carbonyl group to a dithiolane renders it unreactive towards nucleophiles and certain reducing agents. After other transformations on the molecule are complete, the dithiolane can be removed to regenerate the original carbonyl group. The stability and reactivity of the 2-(m-tolyl)-1,3-dithiolane would be influenced by the electronic properties of the tolyl group, a factor that is critical for planning complex synthetic routes. The progress of protection and deprotection steps is meticulously monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Furthermore, functionalized 1,3-dithiolanes have been developed as reagents for specific chemical transformations. For instance, 2-silylated-1,3-dithiolanes serve as precursors to 1,3-dithiolane carbanions. These intermediates can be used in olefination reactions to create sterically crowded, tetra-substituted ethenes, which are compounds of interest in materials chemistry. nih.gov This protocol provides a highly efficient method for synthesizing complex aryl-substituted ethenes that would be difficult to prepare otherwise. nih.gov The identity and purity of these novel synthesized compounds are confirmed through extensive analytical characterization.

Studies of Derivatives and Analogues of 1,3 Dithiolane, 2 M Tolyl

Structural Modifications of the Aryl Group

The identity and position of substituents on the 2-aryl ring of 1,3-dithiolanes can significantly alter their chemical properties. The tolyl isomers (ortho, meta, and para) serve as a fundamental model for understanding these influences.

Comparative analysis of the ortho-, meta-, and para-tolyl analogues of 2-aryl-1,3-dithiolane reveals distinct differences in reactivity, primarily driven by steric hindrance and the electronic influence of the methyl group's position.

2-(o-Tolyl)-1,3-dithiolane: The ortho-isomer is most affected by steric hindrance. The proximity of the methyl group to the dithiolane ring can impede the approach of reagents to the C2 position. This steric bulk can influence reaction rates and conformational preferences. For instance, in base-mediated fragmentation reactions to form dithioesters, the steric properties of the ortho-substituted aryl group can be more influential on the reaction's success than electronic effects. nih.gov

2-(p-Tolyl)-1,3-dithiolane: In the para-isomer, the methyl group is positioned farthest from the reaction center at C2. Consequently, steric effects are minimal. The primary influence is electronic; the methyl group acts as an electron-donating group through hyperconjugation, which can stabilize adjacent carbocations or influence the acidity of the C2 proton.

2-(m-Tolyl)-1,3-dithiolane: The meta-isomer represents an intermediate case. The methyl group exerts a weak electron-donating inductive effect but cannot participate in resonance stabilization or destabilization of intermediates involving the C2 position. Steric effects are negligible compared to the ortho-isomer.

These differences are critical in reactions involving the C2 position, such as deprotonation to form an acyl anion equivalent. While 1,3-dithiolanes are generally prone to fragmentation upon deprotonation, the substitution pattern on the aryl ring can modulate the stability and subsequent reaction pathway of the transient carbanion. nih.govstackexchange.com

| Analogue | Primary Influencing Factor | Expected Impact on C2 Reactivity |

|---|---|---|

| 2-(o-Tolyl)-1,3-dithiolane | Steric Hindrance | Reduced reaction rates due to hindered access to the C2 position. nih.gov |

| 2-(m-Tolyl)-1,3-dithiolane | Inductive Effect (weak) | Baseline reactivity with minimal electronic or steric influence from the methyl group. |

| 2-(p-Tolyl)-1,3-dithiolane | Electronic Effect (Hyperconjugation) | Modulated acidity of the C2 proton and stability of potential intermediates. |

The principles observed with tolyl analogues can be generalized to a broader range of aryl substituents. The reactivity of 2-aryl-1,3-dithiolanes is a delicate balance of electronic and steric effects. nih.gov

Electronic Effects: Electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., nitro, halo) on the aryl ring alter the electron density at the C2 carbon. Electron-withdrawing groups increase the acidity of the C2 proton, facilitating deprotonation. Conversely, electron-donating groups decrease its acidity. These effects are most pronounced when the substituent is in the ortho or para position, where resonance effects can operate. nih.gov

Steric Effects: As demonstrated by the ortho-tolyl analogue, bulky substituents near the dithiolane ring can sterically shield the C2 position, hindering its reaction with other molecules. This steric hindrance can be a dominant factor, sometimes overriding electronic effects, and is a crucial consideration in synthetic design. researchgate.net The bulkiness of substituents plays a critical role in the reactivity of various heterocyclic systems. researchgate.net

Ring System Analogues

Replacing the 1,3-dithiolane (B1216140) five-membered ring with other heterocyclic systems, such as the six-membered 1,3-dithiane (B146892) or oxygen-containing analogues like oxathiolanes, leads to significant changes in reactivity and stability.

The most common analogue for comparison is the 1,3-dithiane. While both 1,3-dithiolanes and 1,3-dithianes are used as protecting groups for carbonyls and as precursors to acyl anion equivalents ("umpolung"), their reactivity profiles differ substantially. organic-chemistry.orgresearchgate.net

The key distinction lies in the stability of the carbanion formed upon deprotonation at the C2 position. nih.gov

1,3-Dithianes: The 2-lithio-1,3-dithiane anion is relatively stable and is a cornerstone of modern organic synthesis (Corey-Seebach reaction). It readily reacts with electrophiles, allowing for the formation of new carbon-carbon bonds. The six-membered ring is conformationally flexible and stable, resisting fragmentation. stackexchange.comwikipedia.org

1,3-Dithiolanes: In contrast, the 2-lithio-1,3-dithiolane anion is often unstable and prone to fragmentation. stackexchange.com It can readily decompose to generate a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This fragmentation pathway makes 1,3-dithiolanes less suitable for use as acyl anion equivalents in the same manner as dithianes, but it opens up alternative synthetic possibilities, such as the one-pot synthesis of dithioesters. nih.gov

Under certain conditions, such as in reactions of the corresponding 1,3-dioxides, the five-membered dithiolane system can offer higher diastereoselectivity under kinetically controlled conditions compared to the dithiane system. acs.org

| Property | 1,3-Dithiolane Analogue | 1,3-Dithiane Analogue |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| C2 Anion Stability | Generally unstable, prone to fragmentation. nih.govstackexchange.com | Relatively stable, widely used in synthesis. nih.gov |

| Primary Use in Umpolung | Limited; can be used for dithioester synthesis via fragmentation. nih.gov | Extensive; classic acyl anion equivalent for C-C bond formation. wikipedia.org |

| Conformational Flexibility | Less flexible (envelope/twist conformations) | More flexible (chair conformation). acs.org |

Replacing one of the sulfur atoms in the dithiolane ring with oxygen yields a 1,3-oxathiolane (B1218472). This substitution has profound electronic consequences. Oxygen is more electronegative than sulfur and lacks available d-orbitals for potential stabilization of an adjacent carbanion. stackexchange.com Consequently, the C2 proton of a 2-aryl-1,3-oxathiolane is significantly less acidic than that of its dithiolane counterpart.

The stability of the C2 carbanion is generally considered to be lower in 1,3-dioxolanes (two oxygens) compared to 1,3-dithiolanes (two sulfurs). stackexchange.com The 1,3-oxathiolane would fall between these two extremes. The synthesis of oxathiolanes can be achieved under similar conditions to dithiolanes, often by condensing a carbonyl compound with 2-mercaptoethanol. organic-chemistry.org The primary application of the 1,3-oxathiolane ring is as a key structural motif in various nucleoside analogues with therapeutic potential. nih.govresearchgate.net

Substituted 1,3-Dithiolanes with Varied Functionalities

The 1,3-dithiolane scaffold can be further elaborated with a wide range of functional groups, expanding its synthetic utility. These functionalities can be introduced on the heterocyclic ring itself or on the 2-aryl substituent.

Examples of such modifications include:

Hydroxyl Groups: Compounds like (1,4-dithiaspiro[4.5]decan-2-yl)methanol feature a hydroxyl group, which serves as a handle for further synthetic transformations. mdpi.com Similarly, 1,3-dithiolane-2-methanol (B15435076) can be used as a building block to attach the dithiolane moiety to aromatic systems via ether linkages. chemrxiv.org

Silyl Groups: 2-Silyl-1,3-dithiolanes have been developed as versatile intermediates. Upon desilylation, they can generate a C2 carbanion that undergoes cycloreversion, providing an efficient route to tetrasubstituted ethenes. beilstein-journals.org

Carboxylic Acid Groups: The incorporation of carboxylic acid functionalities, as seen in compounds like 4-amino-1,2-dithiolane-4-carboxylic acid, allows for their use as conformationally restricted amino acid analogues in peptide synthesis. scispace.com

These examples highlight the versatility of the 1,3-dithiolane ring as a scaffold that can be readily functionalized to create complex molecules for various applications in materials science and medicinal chemistry. mdpi.com

Synthesis and Reactivity of 2-Silylated Dithiolanes

A notable application of 2-silylated 1,3-dithiolanes lies in the synthesis of sterically crowded aryl- and hetaryl-substituted ethenes. The synthetic strategy commences with the reaction of trimethylsilyldiazomethane (B103560) (TMS-CHN₂) with hetaryl thioketones, which yields 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes with complete regioselectivity. This reaction can be performed at temperatures as low as -75 °C or at room temperature. researchgate.netresearchgate.net

In a related approach, thiofluorenone, a stable and highly reactive aryl thioketone, is treated with TMS-CHN₂ at -60 °C to form a 1,3,4-thiadiazoline cycloadduct. This intermediate is unstable and decomposes at approximately -45 °C, generating a silylated thiocarbonyl S-methanide. This reactive intermediate is then trapped by various aryl or hetaryl thioketones in a [3+2]-cycloaddition reaction to produce sterically crowded 2-trimethylsilyl-1,3-dithiolanes. researchgate.netresearchgate.net

The primary reactivity of these 2-silylated 1,3-dithiolanes is demonstrated in their conversion to tetrasubstituted ethenes. This transformation is achieved through a one-pot procedure where the dithiolane is treated with an equimolar amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The reaction proceeds via a cycloreversion of the intermediate 1,3-dithiolane carbanion, which is formed upon desilylation. researchgate.netresearchgate.net This method provides an efficient route to a variety of tetrasubstituted ethenes and dibenzofulvenes bearing aryl and/or hetaryl substituents. researchgate.net

The yields of the resulting ethenes are generally high, as demonstrated in the selected examples below.

| Ethene Product | Yield (%) |

|---|---|

| 1,2-Diphenyl-1,2-bis(thiophen-2-yl)ethene | 75 |

| 1,2-Diphenyl-1,2-bis(selenophen-2-yl)ethene | 71 |

| 9-(Diphenylmethylene)-9H-fluorene | 72 |

| 9,9'-Bis(fluorenylidene) | 70 |

Dithiolane Derivatives from Rhodanine (B49660) Enethiols

Recent studies have shown that rhodanine-derived enethiols can undergo dimerization to form 1,3-dithiolane derivatives. This reaction is particularly efficient when the enethiols are incubated in dimethyl sulfoxide (B87167) (DMSO). The process is understood to proceed through a common thioketone intermediate.

The proposed mechanism suggests that the sulfur atom of an enethiol or its corresponding enethiolate tautomer attacks the carbon atom of a thioketone tautomer. This initial step leads to an intermediate that subsequently undergoes a 5-endo-trig Michael-type cyclization to form the 1,3-dithiolane ring. This pathway is supported by isotopic labeling studies. When the reaction is conducted in the presence of deuterated water (²H₂O), there is preferential incorporation of deuterium (B1214612) at the H-11 position of the resulting 1,3-dithiolane, which is consistent with the proposed mechanism.

It is noteworthy that this reaction pathway also competes with the formation of mixed disulfides, where the sulfur of the enethiol attacks the sulfur of the thioketone. The ratio of the 1,3-dithiolane to the mixed disulfide product is dependent on the substitution pattern on the aryl group of the rhodanine precursor.

Dithiolane Derivatives with Nitrogen-Containing Moieties (e.g., 2-imino-1,3-dithiolanes)

A variety of synthetic routes have been developed for the preparation of 2-imino-1,3-dithiolanes. One straightforward, one-pot method involves the reaction of allyl chloride, a primary amine, carbon disulfide, and iodine under solvent-free conditions. researchgate.net This approach is considered efficient and environmentally friendly. researchgate.net The resulting 5-iodomethyl-2-imino-1,3-dithiolanes can be further functionalized. For example, they can be converted into silyl-protected terminal alkynyl sulfides by treatment with lithium 2,2,2-tris(trimethylsilyl)ethanedithioate. researchgate.net

Another effective strategy for synthesizing 4-aryl-2-imino-1,3-dithiolanes involves the reaction of dithiocarbamates with arylsulfonium salts. This reaction proceeds at room temperature in a biphasic water/dichloromethane medium, affording the cyclic products in good yields. researchgate.net The reaction mechanism for this transformation has been investigated using DFT calculations. researchgate.net

Stereochemistry, Chirality, and Conformational Aspects

Chiral Resolution Techniques (e.g., Enantioselective HPLC)

The separation of the racemic mixture of (R)- and (S)-2-(m-tolyl)-1,3-dithiolane into its individual enantiomers is a critical step for studying their distinct properties. Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. unimore.itmdpi.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation.